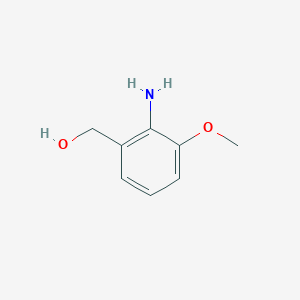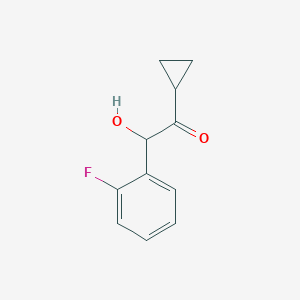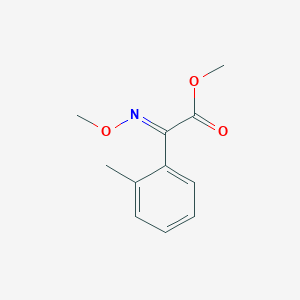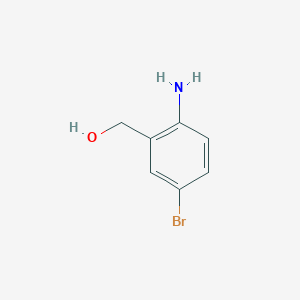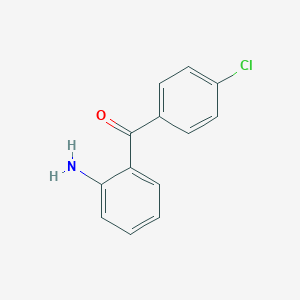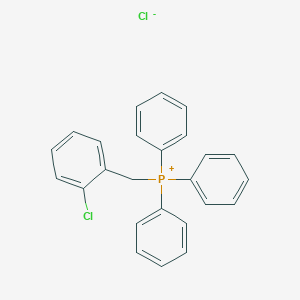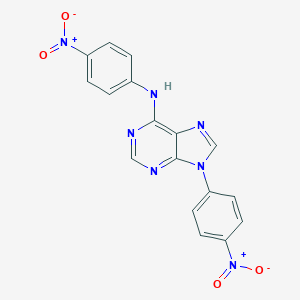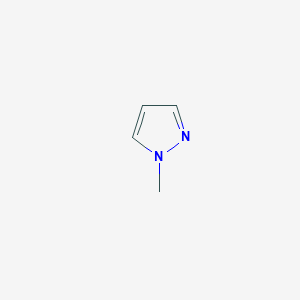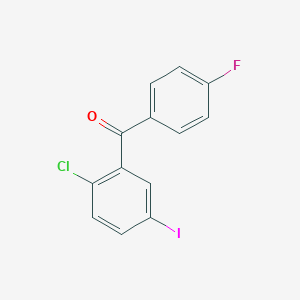
(2-Chloro-5-iodophényl)(4-fluorophényl)méthanone
Vue d'ensemble
Description
The compound "(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone" is a benzophenone derivative, which is a class of organic compounds containing two phenyl groups attached to a carbonyl group. Benzophenones are known for their diverse applications in material science and pharmaceuticals. They often exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The presence of halogen substituents like chlorine, fluorine, and iodine in the compound may influence its reactivity and physical properties, potentially enhancing its utility in various chemical applications.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of "(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone," they do offer insights into the synthesis of related compounds. For example, the synthesis of similar benzophenone derivatives involves the use of starting materials that are subjected to conditions such as heating with orthophosphoric acid and monitoring the reaction progress through techniques like Thin Layer Chromatography (TLC) . The purification process typically includes extraction, drying, and recrystallization to obtain the desired product.
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the crystal structure of benzophenone derivatives. These studies reveal the crystalline system, space group, and unit cell parameters, which are crucial for understanding the molecular geometry and intermolecular interactions within the crystal lattice . The presence of intramolecular hydrogen bonds and other non-covalent interactions can significantly influence the stability and properties of the compound.
Chemical Reactions Analysis
Benzophenone derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, halogenated benzophenones might participate in nucleophilic aromatic substitution reactions or serve as intermediates in the synthesis of more complex organic molecules, such as pharmaceuticals or agrochemicals . The specific reactivity of "(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone" would depend on the electronic effects of the halogen substituents and the ketone group.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives, such as melting point, solubility, and stability, are influenced by their molecular structure. The presence of halogen atoms can affect the compound's polarity, boiling point, and reactivity. The crystal structure analysis provides information on the molecular packing, which can be related to the compound's physical properties, such as density and hardness . Chemical properties, including acidity, basicity, and reactivity, can be inferred from the functional groups present in the molecule and their electronic interactions.
Applications De Recherche Scientifique
Synthèse de l'Empagliflozine
“(2-Chloro-5-iodophényl)(4-fluorophényl)méthanone” est utilisé comme réactif dans la synthèse de l'Empagliflozine , un inhibiteur du SGLT-2. L'Empagliflozine est un médicament utilisé pour traiter le diabète de type 2 et, associé à un régime alimentaire et à l'exercice physique, aide à contrôler les niveaux de sucre dans le sang.
Production de la substance apparentée à l'Empagliflozine IMPD
Le composé est également utilisé comme matière première dans la méthode synthétique pour produire une substance apparentée à l'Empagliflozine connue sous le nom d'IMPD . Le processus implique plusieurs étapes, notamment l'hydroxylation, la réaction avec un agent réducteur de carbonyle, la protection des groupes hydroxyle phénoliques, la métallation de l'iodure aromatique et enfin la trempe .
.Science des matériaux
Dans le domaine de la science des matériaux, ce composé pourrait potentiellement être utilisé dans le développement de nouveaux matériaux en raison de sa combinaison unique d'halogènes (chlore et iode) et d'un groupe fluorophényle .
Industrie pharmaceutique
Dans l'industrie pharmaceutique, “this compound” pourrait potentiellement être utilisé comme élément constitutif dans la synthèse de divers médicaments, étant donné sa réactivité et la présence de plusieurs groupes fonctionnels .
Études de sécurité
Les informations de sécurité du composé, y compris les mentions de danger et les conseils de prudence, sont d'intérêt dans les études de sécurité. Par exemple, il présente les mentions de danger H302, H315, H319, H335 et les conseils de prudence P261, P305, P338, P351 .
Safety and Hazards
Orientations Futures
“(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone” is a reagent in the synthesis of Empagliflozin , an inhibitor of SGLT-2 . Empagliflozin is a drug developed by Boehringer Ingelheim and Eli Lilly for the treatment of type 2 diabetes . The future directions of this compound may be related to the development of new drugs for the treatment of diabetes .
Mécanisme D'action
- The primary targets of this compound are not explicitly mentioned in the available information. However, we can infer that it serves as a reagent in the synthesis of Empagliflozin (E521510), which is an inhibitor of SGLT-2 . SGLT-2 (sodium-glucose cotransporter 2) is a protein responsible for glucose reabsorption in the kidneys. By inhibiting SGLT-2, Empagliflozin reduces glucose reabsorption, leading to increased urinary glucose excretion and improved glycemic control in diabetes patients.
Target of Action
Action Environment
Propriétés
IUPAC Name |
(2-chloro-5-iodophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-12-6-5-10(16)7-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGUQLVFSPVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045098 | |
| Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915095-86-2 | |
| Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915095-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlor-5-iod-phenyl)-(4-fluoro-phenyl)-methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915095862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ5QSH47AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

